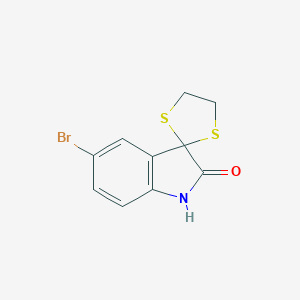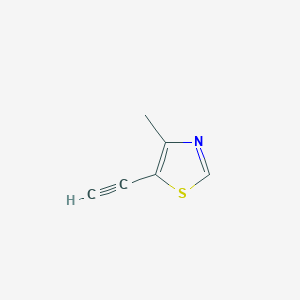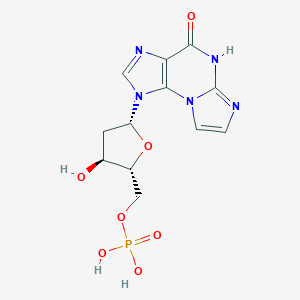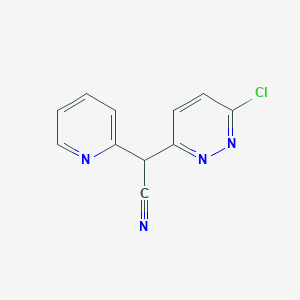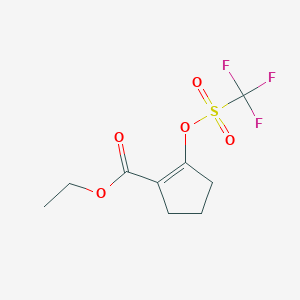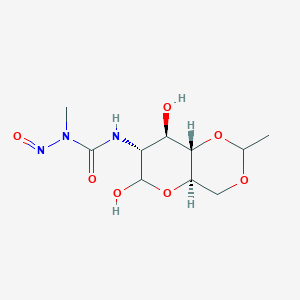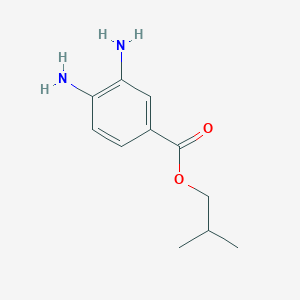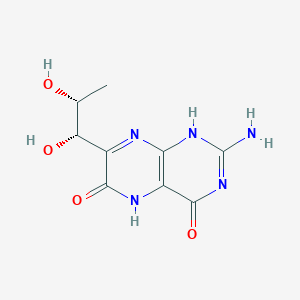
6-Oxoprimapterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxoprimapterin is a natural compound that belongs to the family of pteridines. It is an important intermediate in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for the synthesis of neurotransmitters, nitric oxide, and other important molecules in the body. 6-Oxoprimapterin has been found to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 6-oxoprimapterin is not fully understood, but it is believed to act as a cofactor for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. It has also been shown to increase the activity of nitric oxide synthase, leading to increased production of nitric oxide, which has various physiological effects such as vasodilation and neurotransmitter release.
Biochemical and Physiological Effects:
6-Oxoprimapterin has been shown to have various biochemical and physiological effects. It has been found to increase the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also has antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation. In addition, it has been shown to improve vascular function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-oxoprimapterin in lab experiments is its ability to increase the production of neurotransmitters, which can be useful in studying the effects of neurotransmitters on various physiological processes. However, one limitation is that it is a relatively unstable compound and can degrade quickly, making it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 6-oxoprimapterin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use in the treatment of depression, as it has been shown to increase the production of neurotransmitters that are involved in mood regulation. Additionally, further research is needed to fully understand the mechanism of action of 6-oxoprimapterin and its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of 6-oxoprimapterin can be achieved through several methods, including chemical synthesis and enzymatic conversion. In chemical synthesis, the compound is produced through a series of reactions starting from guanine, which is then converted to 6-oxoprimidine and finally to 6-oxoprimapterin. Enzymatic conversion involves the use of enzymes such as guanine deaminase and 6-pyruvoyltetrahydropterin synthase to convert guanine to 6-oxoprimapterin.
Aplicaciones Científicas De Investigación
6-Oxoprimapterin has been extensively studied for its potential use in various scientific fields. In neuroscience, it has been found to play a critical role in the regulation of neurotransmitter synthesis and release. It has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In addition, 6-oxoprimapterin has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
115991-76-9 |
|---|---|
Nombre del producto |
6-Oxoprimapterin |
Fórmula molecular |
C9H11N5O4 |
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C9H11N5O4/c1-2(15)5(16)3-7(17)12-4-6(11-3)13-9(10)14-8(4)18/h2,5,15-16H,1H3,(H,12,17)(H3,10,11,13,14,18)/t2-,5-/m1/s1 |
Clave InChI |
IVLRTAQPNLWWKT-DUZGATOHSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
SMILES |
CC(C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)O)O |
SMILES canónico |
CC(C(C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
Sinónimos |
6-oxoprimapterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






